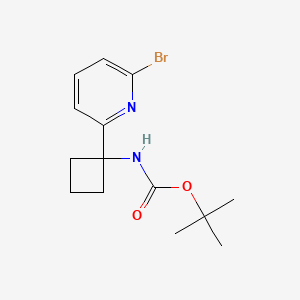

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

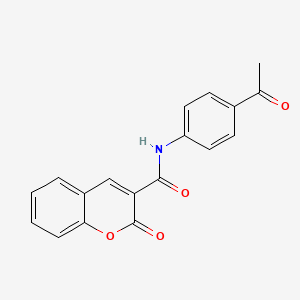

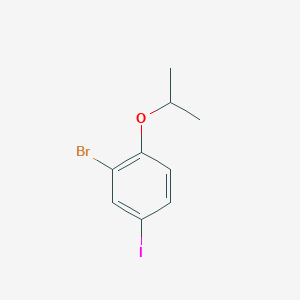

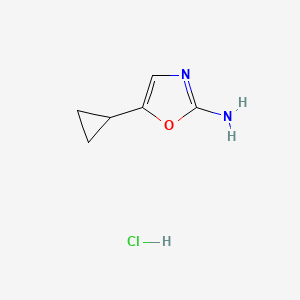

“tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate” is a chemical compound with the CAS Number: 1841081-49-9 . It has a molecular weight of 327.22 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, carbamates in general can be synthesized through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl N-[1-(6-bromo-2-pyridyl)cyclobutyl]carbamate" . The InChI code is "1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.22 . It appears as a white to off-white powder or crystals . The compound is typically stored in a refrigerator and is shipped at room temperature .Scientific Research Applications

Synthesis and Drug Intermediates

Anti-Cancer Drug Intermediate Synthesis : A study demonstrated the synthesis of a key anti-cancer drug intermediate using the Weinreb ketone synthesis method, showcasing the relevance of tert-butyl carbamate derivatives in medicinal chemistry for cancer treatment (Song Hao, 2011).

Cyclohexane Carboxamide Stereoisomers : Efficient stereoselective synthesis of cyclohexane carboxamide stereoisomers, key intermediates for synthesizing factor Xa inhibitors, highlights the utility of tert-butyl carbamate derivatives in developing anticoagulant drugs (Xin Wang et al., 2017).

Chemical Synthesis Techniques

Curtius Rearrangement : Research on a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines emphasizes the role of tert-butyl carbamate derivatives in facilitating chemical transformations for synthesizing protected amino acids (H. Lebel & Olivier Leogane, 2005).

CO2 Fixation : A cyclizative approach to atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates showcases an innovative use of tert-butyl carbamate derivatives in environmental chemistry (Y. Takeda et al., 2012).

Structural and Physical Chemistry

- Crystal Structure Analysis : Studies on the crystal structures of tert-butyl carbamate derivatives provide insight into the molecular interactions and stability of these compounds, relevant for materials science and drug design (P. Baillargeon et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-2-yl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCBHUXFXLCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2818804.png)

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)

![N-(3,5-dimethylphenyl)-2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2818806.png)

![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)